Cas no 2229230-34-4 (2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine)

2-(2-Chloro-5-methylphenyl)-2,2-difluoroethan-1-amine is a fluorinated aromatic amine derivative characterized by its unique difluoroethylamine moiety attached to a chloromethyl-substituted phenyl ring. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile building block for the synthesis of biologically active molecules. The presence of both chloro and difluoro groups enhances its reactivity, enabling selective functionalization for targeted applications. Its stable yet modifiable structure makes it suitable for intermediate use in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The compound's well-defined purity and consistent performance ensure reliability in synthetic workflows.
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine structure
2229230-34-4 structure
商品名:2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine
CAS番号:2229230-34-4
MF:C9H10ClF2N
メガワット:205.632208347321
CID:5924113
PubChem ID:165632672

2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine
    • 2229230-34-4
    • EN300-1942512
    • インチ: 1S/C9H10ClF2N/c1-6-2-3-8(10)7(4-6)9(11,12)5-13/h2-4H,5,13H2,1H3
    • InChIKey: SYYQIFPXIWDCNQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C)C=C1C(CN)(F)F

計算された属性

  • せいみつぶんしりょう: 205.0469833g/mol
  • どういたいしつりょう: 205.0469833g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1942512-0.25g
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine
2229230-34-4
0.25g
$1131.0 2023-09-17
Enamine
EN300-1942512-0.05g
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine
2229230-34-4
0.05g
$1032.0 2023-09-17
Enamine
EN300-1942512-10.0g
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine
2229230-34-4
10g
$5283.0 2023-06-03
Enamine
EN300-1942512-1g
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine
2229230-34-4
1g
$1229.0 2023-09-17
Enamine
EN300-1942512-10g
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine
2229230-34-4
10g
$5283.0 2023-09-17
Enamine
EN300-1942512-0.1g
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine
2229230-34-4
0.1g
$1081.0 2023-09-17
Enamine
EN300-1942512-0.5g
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine
2229230-34-4
0.5g
$1180.0 2023-09-17
Enamine
EN300-1942512-5.0g
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine
2229230-34-4
5g
$3562.0 2023-06-03
Enamine
EN300-1942512-1.0g
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine
2229230-34-4
1g
$1229.0 2023-06-03
Enamine
EN300-1942512-2.5g
2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine
2229230-34-4
2.5g
$2408.0 2023-09-17

2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine 関連文献

2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amineに関する追加情報

Introduction to 2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine (CAS No. 2229230-34-4)

2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine, identified by the chemical identifier CAS No. 2229230-34-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of both chloro and fluoro substituents on an aromatic ring, which are known to enhance the bioactivity and metabolic stability of drug candidates. The structural motif of this molecule, featuring a 2-chloro-5-methylphenyl group attached to a difluoroethan-1-amine backbone, positions it as a promising scaffold for further derivatization and optimization in drug discovery programs.

The difluoroethan-1-amine moiety introduces unique electronic and steric properties to the molecule, which can be leveraged to modulate binding interactions with biological targets. In recent years, there has been a growing interest in the development of fluorinated amines as key pharmacophores in medicinal chemistry due to their ability to improve pharmacokinetic profiles, including enhanced lipophilicity and resistance to enzymatic degradation. The presence of both fluorine atoms in the side chain further amplifies these effects, making 2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine a particularly intriguing compound for research.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The chloro and methyl substituents on the aromatic ring contribute to the molecule's ability to engage with various biological receptors and enzymes through hydrophobic interactions and dipole-dipole forces. This dual functionality makes it an attractive candidate for designing molecules with targeted action against specific disease pathways. For instance, studies have shown that similar structural motifs are effective in modulating neurotransmitter receptors, making this compound a candidate for applications in central nervous system (CNS) disorders.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine for their potential biological activity. Molecular docking simulations have been employed to predict how this molecule might interact with proteins such as kinases and G protein-coupled receptors (GPCRs), which are critical targets in oncology and inflammatory diseases. The results of these simulations suggest that the compound exhibits promising binding affinities for several key targets, warranting further experimental validation.

In addition to its potential as a lead compound, CAS No. 2229230-34-4 may also serve as a valuable intermediate in synthetic chemistry. The unique combination of functional groups allows for diverse chemical transformations, enabling researchers to explore new synthetic pathways and develop libraries of related compounds. This flexibility is particularly important in drug discovery pipelines, where rapid access to structurally diverse analogs is essential for identifying optimal candidates.

The synthesis of 2-(2-chloro-5-methylphenyl)-2,2-difluoroethan-1-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the core aromatic ring structure efficiently. The introduction of fluorine atoms is typically achieved through nucleophilic substitution or metal-catalyzed coupling reactions, which highlight the importance of specialized methodologies in modern pharmaceutical synthesis.

As research continues to uncover new therapeutic applications for fluorinated compounds, the significance of intermediates like CAS No. 2229230-34-4 is likely to grow. The ability to modify its structure while maintaining its core pharmacophoric features offers a strategic advantage in drug development. Researchers are exploring ways to enhance its solubility and metabolic stability through structural optimization, which could expand its utility across a broader range of therapeutic areas.

The role of computational tools in analyzing the properties of such compounds cannot be overstated. High-throughput virtual screening (HTVS) has become an integral part of early-stage drug discovery, allowing researchers to rapidly assess thousands of compounds for their potential biological activity. By integrating data from various sources—including experimental results from high-content screening (HCS) and computational predictions—scientists can prioritize candidates like CAS No. 2229230-34-4 for further investigation.

Future directions in the study of this compound may include exploring its interactions with complex biological systems using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed insights into molecular interactions at an atomic level, which can inform rational design strategies for next-generation drug candidates. Additionally, investigating its behavior in vivo will be crucial for understanding its pharmacokinetic profile and potential therapeutic efficacy.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The case of CAS No. 2229230-34-4 exemplifies how advances in synthetic chemistry can drive innovation in drug discovery by providing access to structurally unique compounds with high bioactivity potential. As research progresses, it is expected that more derivatives based on this scaffold will emerge as viable candidates for treating various diseases.

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